molecular formula C14H25NO B14655503 3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-one CAS No. 52909-80-5

3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14655503
CAS No.: 52909-80-5
M. Wt: 223.35 g/mol
InChI Key: VAYICQRVRPCADG-UHFFFAOYSA-N
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Description

3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a hexylamino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of hexylamine with a suitable precursor, such as a cyclohexenone derivative. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism by which 3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Hexylamino)-5,5-dimethylcyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.

    3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

3-(Hexylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both the hexylamino group and the double bond in the cyclohexene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

52909-80-5

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

3-(hexylamino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H25NO/c1-4-5-6-7-8-15-12-9-13(16)11-14(2,3)10-12/h9,15H,4-8,10-11H2,1-3H3

InChI Key

VAYICQRVRPCADG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

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